molecular formula C26H28N2O5S B12477876 N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B12477876
M. Wt: 480.6 g/mol
InChI Key: XVTMFOOCSHPRIN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes acetyl, methoxy, methyl, sulfonyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through various reactions such as amide bond formation and sulfonylation.

  • Amide Bond Formation: : This step involves the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) to form the amide bond. Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

  • Sulfonylation: : The introduction of the sulfonyl group is achieved by reacting the intermediate amine with a sulfonyl chloride. This reaction typically requires a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The acetyl and methoxy groups can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield acetic acid, while reduction of the sulfonyl group can produce thiols.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N~2~-[(2-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
  • N-(3-acetylphenyl)-N~2~-[(2-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
  • N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-ethyl)glycinamide

Uniqueness

N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide stands out due to the specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonyl and acetyl groups, allows for diverse reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

InChI

InChI=1S/C26H28N2O5S/c1-19-12-13-24(33-3)25(16-19)34(31,32)28(15-14-21-8-5-4-6-9-21)18-26(30)27-23-11-7-10-22(17-23)20(2)29/h4-13,16-17H,14-15,18H2,1-3H3,(H,27,30)

InChI Key

XVTMFOOCSHPRIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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